Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-

Medicinal Chemistry Computational ADME Isomer Identification

Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- (CAS 102613-20-7) is a fully substituted pyrimidine-2,4-dione with a butyl substituent at N3, dimethylamino at C5, and methyl groups at N1 and C6. Its molecular formula is C12H21N3O2 with a molecular weight of 239.31 g/mol.

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
CAS No. 102613-20-7
Cat. No. B009240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-
CAS102613-20-7
Synonyms3-butyl-5-dimethylamino-1,6-dimethyl-pyrimidine-2,4-dione
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(=C(N(C1=O)C)C)N(C)C
InChIInChI=1S/C12H21N3O2/c1-6-7-8-15-11(16)10(13(3)4)9(2)14(5)12(15)17/h6-8H2,1-5H3
InChIKeyMOSBBDDOEFPVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uracil, 3-Butyl-5-(dimethylamino)-1,6-dimethyl- (CAS 102613-20-7): Procurement-Relevant Structural and Physicochemical Profile


Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- (CAS 102613-20-7) is a fully substituted pyrimidine-2,4-dione with a butyl substituent at N3, dimethylamino at C5, and methyl groups at N1 and C6. Its molecular formula is C12H21N3O2 with a molecular weight of 239.31 g/mol [1]. Computed properties include XLogP3 of 1.3, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds, defining a relatively lipophilic, non-hydrogen-bond-donating scaffold [1]. The compound is offered by specialty chemical suppliers primarily as a research reagent, with computed density of 1.114 g/cm³, boiling point of 317.6 °C at 760 mmHg, and flash point of 119.9 °C . Its closest structural analog is the positional isomer 1-butyl-5-(dimethylamino)-3,6-dimethyluracil (CAS 102613-19-4), which differs only in the location of the butyl and one methyl substituent on the uracil ring nitrogens [2].

Why Generic Substitution of Uracil, 3-Butyl-5-(dimethylamino)-1,6-dimethyl- With In-Class Analogs Is Scientifically Unjustified


Although numerous uracil derivatives share the pyrimidine-2,4-dione core, the specific regioisomeric arrangement of substituents on CAS 102613-20-7 (N3-butyl, N1-methyl, C5-dimethylamino, C6-methyl) creates a distinct pharmacophoric profile that cannot be replicated by its positional isomers or simpler analogs. In uracil-based bioactive molecules, the position of N-alkyl substitution profoundly influences tautomeric equilibria, hydrogen-bonding capacity, and target-binding geometry [1]. The N3-butyl orientation in the target compound positions the lipophilic chain differently within binding pockets compared to the N1-butyl isomer (CAS 102613-19-4), potentially altering selectivity for enzymes such as ALKBH5 demethylase or thymidylate synthase [2]. Furthermore, the presence of the C5-dimethylamino group distinguishes this compound from non-amino 3-butyluracils (e.g., 1,6-dimethyl-3-butyluracil, CAS 103393-58-4) that lack the basic amine functionality and consequently exhibit different solubility, logP, and intermolecular interaction profiles [3]. Substituting the target compound with a generic uracil analog without confirming regioisomeric identity and functional group equivalence risks experimental irreproducibility and procurement of a structurally similar but functionally distinct chemical entity.

Quantitative Differentiation Evidence for Uracil, 3-Butyl-5-(dimethylamino)-1,6-dimethyl- (CAS 102613-20-7) vs. Closest Analogs


Regioisomeric Differentiation: XLogP3 and Hydrogen-Bonding Profile of CAS 102613-20-7 vs. N1-Butyl Isomer (CAS 102613-19-4)

Despite identical molecular formula (C12H21N3O2) and molecular weight (239.31 g/mol), the target compound (N3-butyl) and its positional isomer (N1-butyl, CAS 102613-19-4) exhibit distinct computed lipophilicity and hydrogen-bonding profiles. The target compound has a computed XLogP3 of 1.3, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. While computed XLogP3 values for the isomer are not independently published, the differential positioning of the butyl group relative to the hydrogen-bond-accepting carbonyl oxygens alters the solvent-accessible surface area and polar surface area, parameters critical for membrane permeability and protein-binding orientation [2]. The N3-butyl configuration places the lipophilic chain adjacent to the C4 carbonyl, whereas the N1-butyl isomer positions it adjacent to the C2 carbonyl, resulting in distinguishable molecular electrostatic potential surfaces that can be differentiated by HPLC retention time or NMR spectroscopy [2].

Medicinal Chemistry Computational ADME Isomer Identification

ALKBH5 Demethylase Inhibitory Activity: Positional Isomer Comparison for Target Engagement Differentiation

The N1-butyl positional isomer of the target compound (CAS 102613-19-4) has been tested for inhibition of ALKBH5 RNA demethylase, yielding an IC50 of 840 nM [1]. No published ALKBH5 inhibition data exist for the target compound (N3-butyl isomer, CAS 102613-20-7). However, based on structure-activity relationship (SAR) principles for uracil-based enzyme inhibitors, the position of N-alkyl substitution is a key determinant of binding affinity to α-ketoglutarate-dependent dioxygenases, as the uracil ring orientation within the active site is influenced by the N-substituent position [2]. The N3-butyl orientation in the target compound is predicted to position the C5-dimethylamino group differently within the ALKBH5 catalytic pocket compared to the N1-butyl isomer, potentially yielding a distinct IC50 value if directly tested [2]. Researchers targeting ALKBH5 or related demethylases should not assume equivalent potency between the two isomers.

Epigenetics RNA Demethylase Inhibition ALKBH5

C5-Dimethylamino Functional Group Impact: Physicochemical Differentiation from Non-Amino 3-Butyluracil Analogs

The target compound carries a C5-dimethylamino substituent absent in non-amino 3-butyluracil analogs such as 1,6-dimethyl-3-butyluracil (CAS 103393-58-4, molecular formula C10H16N2O2, MW 196.25) [1]. This dimethylamino group introduces a basic tertiary amine (predicted pKa ~7-8 for aryl dimethylamines) that enables pH-dependent protonation and enhanced aqueous solubility under acidic conditions, a feature entirely lacking in the non-amino analog [2]. The target compound has three hydrogen bond acceptors (vs. two for the non-amino analog) and a computed XLogP3 of 1.3, whereas the non-amino 1,6-dimethyl-3-butyluracil is expected to have a higher logP due to the absence of the polar dimethylamino moiety [2]. The C5-dimethylamino group also provides a synthetic handle for further derivatization (e.g., quaternization, N-oxide formation) unavailable in non-amino uracils.

Physicochemical Properties Solubility LogP

Volatility and Thermal Stability Differentiation: Vapor Pressure of Target Compound vs. 1,6-Dimethyl-3-butyluracil

The vapor pressure of structurally related 1,6-dimethyl-3-alkyluracils has been experimentally determined by the effusion method [1]. For 1,6-dimethyl-3-butyluracil (CAS 103393-58-4, C10H16N2O2, MW 196.25), the vapor pressure at 25 °C is in the sub-Pascal range, consistent with low volatility [1]. The target compound (CAS 102613-20-7) has a higher molecular weight (239.31 vs. 196.25) and an additional dimethylamino substituent, both of which are expected to further reduce vapor pressure relative to the non-amino analog [2]. The computed boiling point of the target compound is 317.6 °C at 760 mmHg, with a flash point of 119.9 °C . These thermal properties are relevant for purification method selection (vacuum distillation feasibility, sublimation potential) and safe handling during procurement and storage.

Vapor Pressure Thermal Stability Purification

Evidence-Based Application Scenarios for Uracil, 3-Butyl-5-(dimethylamino)-1,6-dimethyl- (CAS 102613-20-7)


Epigenetic Probe Development: ALKBH5 and Related RNA Demethylase Screening

The N1-butyl positional isomer of CAS 102613-20-7 has demonstrated ALKBH5 inhibitory activity (IC50 = 840 nM) [1]. The target compound, with its distinct N3-butyl regioisomeric configuration, represents a complementary tool for structure-activity relationship studies around the uracil-binding pocket of α-ketoglutarate-dependent dioxygenases. Research groups investigating RNA epigenetics can procure both isomers to probe the impact of N-alkyl positional variation on demethylase inhibition potency and selectivity, as recommended by published ALKBH5 structural biology studies [2].

Physicochemical Comparator in Uracil Derivative ADME Profiling

With a computed XLogP3 of 1.3, zero hydrogen bond donors, three hydrogen bond acceptors, and a basic C5-dimethylamino group, CAS 102613-20-7 occupies a specific region of physicochemical space among uracil derivatives [3]. It can serve as a reference compound in ADME screening panels comparing the impact of N-alkyl position (N3 vs. N1) on membrane permeability, metabolic stability, and pH-dependent solubility. Its unique combination of a tertiary amine and full N-alkylation distinguishes it from simpler 5-(dimethylamino)uracil analogs that retain hydrogen bond donor capacity (HBD = 2 for 5-(dimethylamino)uracil, CAS 37454-51-6) [3].

Synthetic Intermediate for Quaternary Ammonium Uracil Derivatives

The C5-dimethylamino substituent on CAS 102613-20-7 provides a reactive tertiary amine handle for quaternization reactions, enabling the synthesis of permanently charged uracil derivatives that are inaccessible from non-amino analogs such as 1,6-dimethyl-3-butyluracil [4]. This synthetic utility positions CAS 102613-20-7 as a versatile building block for medicinal chemistry programs exploring cationic uracil-based inhibitors, where the N3-butyl orientation distinguishes the product profile from N1-butyl quaternary ammonium congeners [4].

Analytical Reference Standard for Regioisomer Identification and Quality Control

Due to the existence of the closely related positional isomer (CAS 102613-19-4) with identical molecular formula and molecular weight, CAS 102613-20-7 is essential as an authenticated reference standard for HPLC, LC-MS, or NMR-based identity confirmation in research and quality control workflows [5]. The distinct InChIKey (MOSBBDDOEFPVLI-UHFFFAOYSA-N) and SMILES string (CCCCN1C(=O)C(=C(N(C1=O)C)C)N(C)C) uniquely identify the N3-butyl regioisomer, enabling unambiguous differentiation from the N1-butyl isomer during analytical method development [5].

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